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Compound of Interest

Compound Name: 1-Decylpyridinium bromide

CAS No.: 2534-65-8

Cat. No.: B13797304

Get Quote

Introduction
1-Decylpyridinium bromide is a quaternary ammonium salt belonging to the class of cationic

surfactants. Its amphiphilic nature, consisting of a hydrophilic pyridinium head group and a

hydrophobic ten-carbon alkyl chain, imparts to it properties that are valuable in a range of

applications, from antimicrobial agents and corrosion inhibitors to phase-transfer catalysts.[1] A

thorough understanding of its molecular structure is paramount for elucidating its mechanism of

action and for quality control in its synthesis and formulation. This technical guide provides an

in-depth analysis of the spectroscopic data for 1-decylpyridinium bromide, focusing on

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While direct, publicly

available spectral data for this specific compound is limited, this guide will draw upon

established principles and data from closely related analogs to provide a comprehensive and

predictive characterization.

Molecular Structure and Spectroscopic Overview
The molecular structure of 1-decylpyridinium bromide is key to interpreting its spectroscopic

data. The positive charge on the nitrogen atom significantly influences the electron density of
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the pyridinium ring, leading to characteristic downfield shifts in ¹H and ¹³C NMR spectroscopy.

The long aliphatic decyl chain, in contrast, will exhibit signals in the upfield region typical for

alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-decylpyridinium bromide, both ¹H and ¹³C NMR provide unambiguous

evidence for its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-decylpyridinium bromide is characterized by distinct regions

corresponding to the aromatic protons of the pyridinium ring and the aliphatic protons of the

decyl chain. The quaternization of the nitrogen atom causes a significant deshielding of the

pyridinium protons, resulting in their resonance at high chemical shifts (downfield).

Based on data from analogous N-alkylpyridinium bromides, such as 1-hexadecylpyridinium

bromide, the following proton assignments can be predicted for 1-decylpyridinium bromide in

a solvent like deuterochloroform (CDCl₃).[2]

Predicted ¹H NMR Spectral Data for 1-Decylpyridinium Bromide:
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2, H-6 (ortho) ~9.0 - 8.8 Doublet (d) 2H

H-4 (para) ~8.6 - 8.4 Triplet (t) 1H

H-3, H-5 (meta) ~8.2 - 8.0 Triplet (t) 2H

N-CH₂ (α-methylene) ~4.9 - 4.7 Triplet (t) 2H

N-CH₂-CH₂- (β-

methylene)
~2.0 - 1.8 Multiplet (m) 2H

-(CH₂)₇- (bulk

methylene)
~1.4 - 1.2 Broad singlet (br s) 14H

-CH₃ (terminal methyl) ~0.9 - 0.8 Triplet (t) 3H

The protons on the pyridinium ring (H-2, H-3, H-4, H-5, H-6) are the most deshielded due to the

electron-withdrawing effect of the positively charged nitrogen. The protons ortho to the nitrogen

(H-2, H-6) are expected to be the furthest downfield. The N-CH₂ protons are also significantly

deshielded due to their direct attachment to the cationic nitrogen. The remaining protons of the

decyl chain show typical aliphatic chemical shifts, with the terminal methyl group being the

most shielded (upfield). A similar pattern for the decyl chain is observed in the ¹H NMR

spectrum of 4-mercapto-N-decylpyridinium bromide.[3]

¹³C NMR Spectroscopy
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The

chemical shifts are indicative of the electronic environment of the carbon atoms.

Predicted ¹³C NMR Spectral Data for 1-Decylpyridinium Bromide:
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2, C-6 (ortho) ~145

C-4 (para) ~144

C-3, C-5 (meta) ~128

N-CH₂ (α-methylene) ~62

N-CH₂-CH₂- (β-methylene) ~32

-(CH₂)₇- (bulk methylene) ~31, 29, 26

-CH₂-CH₃ ~23

-CH₃ (terminal methyl) ~14

The pyridinium carbons resonate in the aromatic region, with the ortho and para carbons being

the most deshielded. The α-methylene carbon (N-CH₂) is significantly downfield compared to

the other methylene groups due to the influence of the nitrogen atom. The remaining carbons

of the decyl chain exhibit characteristic aliphatic signals, with the terminal methyl carbon being

the most upfield.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands for 1-Decylpyridinium Bromide:
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 C-H stretch (aromatic) Medium

2950 - 2850 C-H stretch (aliphatic) Strong

~1630 C=C stretch (pyridinium ring) Medium

~1480 C=N stretch (pyridinium ring) Medium

1470 - 1450 C-H bend (aliphatic) Medium

~770
C-H out-of-plane bend

(aromatic)
Strong

The IR spectrum will be dominated by the strong C-H stretching vibrations of the long decyl

chain in the 2950-2850 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridinium

ring are expected at higher wavenumbers (3100-3000 cm⁻¹). The characteristic C=C and C=N

stretching vibrations of the pyridinium ring will appear in the 1630-1480 cm⁻¹ region. A strong

band around 770 cm⁻¹ is indicative of the out-of-plane C-H bending of the monosubstituted

pyridinium ring. The presence of these key absorption bands provides confirmatory evidence

for the structure of 1-decylpyridinium bromide. An FTIR spectrum of the analogous 1-

hexadecylpyridinium bromide shows these characteristic features.[4]

Experimental Protocols
Synthesis of 1-Decylpyridinium Bromide
A common and straightforward method for the synthesis of 1-decylpyridinium bromide is

through the Menshutkin reaction, which involves the quaternization of an amine (pyridine) with

an alkyl halide (1-bromodecane).[5]

Step-by-Step Methodology:

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, combine equimolar amounts of pyridine and 1-bromodecane. A suitable

solvent, such as acetonitrile or toluene, can be used, although the reaction can also be

performed neat.
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Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent)

and maintain for several hours (e.g., 4-24 hours). The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The

product, 1-decylpyridinium bromide, will often precipitate as a white or off-white solid. If a

solvent was used, it can be removed under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as ethanol/ether or acetone/ether, to yield the pure 1-decylpyridinium
bromide.

Drying: Dry the purified product under vacuum to remove any residual solvent.

Spectroscopic Analysis
NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified 1-decylpyridinium bromide in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR

tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the

solvent does not contain one.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is typically performed to

simplify the spectrum.

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier

transform, phasing, and baseline correction to obtain the final spectra.

IR Spectroscopy:

Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by

grinding a small amount of the sample with dry KBr powder and pressing the mixture into a

thin, transparent disk.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can

be used by placing a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over a typical range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and vibrational modes.

Visualizations
Molecular Structure of 1-Decylpyridinium Bromide
Caption: Molecular structure of 1-Decylpyridinium Bromide.
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Caption: Experimental workflow for synthesis and analysis.

Conclusion
The spectroscopic characterization of 1-decylpyridinium bromide through ¹H NMR, ¹³C NMR,

and IR spectroscopy provides a detailed and unambiguous confirmation of its molecular

structure. The predictable and well-resolved signals in both NMR and IR spectra allow for

straightforward interpretation and quality assessment. This technical guide, by leveraging data

from closely related analogs and established spectroscopic principles, offers a robust

framework for researchers and professionals working with this important cationic surfactant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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